molecular formula C22H30N6O B5634189 N,N-dimethyl-1-(4-methyl-5-{1-[(2-methyl-1H-indol-3-yl)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine

N,N-dimethyl-1-(4-methyl-5-{1-[(2-methyl-1H-indol-3-yl)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine

Cat. No. B5634189
M. Wt: 394.5 g/mol
InChI Key: OBDSOUAGOHWSQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The asymmetric synthesis of related piperidine derivatives involves reduction and hydrogenolysis strategies, as seen in compounds like [(2S)-2-methylpiperidin-2-yl]methanamine, showcasing the complexity and potential routes for synthesizing similar compounds (Froelich et al., 1996).

Molecular Structure Analysis

Structural characterization often employs techniques such as NMR spectroscopy and X-ray diffraction. For instance, a related compound, N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, was established using NMR and MS data, highlighting the importance of these methods in understanding molecular structures (Younas, Hallaoui, & Alami, 2014).

Chemical Reactions and Properties

The chemical behavior of such compounds can be diverse. For example, piperidine derivatives can undergo reactions like 1,3-dipolar cycloaddition, showcasing the reactivity of the piperidine ring and its potential for further functionalization (Younas, Hallaoui, & Alami, 2014).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding a compound's applications and behavior under different conditions. These properties are often determined through experimental analysis, such as X-ray crystallography for structural details (S. Naveen et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for predicting how these compounds might behave in biological systems or chemical reactions. For example, the synthesis and reactivity of related compounds, such as acetylcholinesterase inhibitors, provide insights into their potential biochemical applications and interactions (Sugimoto et al., 1995).

properties

IUPAC Name

1-[4-[5-[(dimethylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O/c1-15-18(17-7-5-6-8-19(17)23-15)13-21(29)28-11-9-16(10-12-28)22-25-24-20(27(22)4)14-26(2)3/h5-8,16,23H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDSOUAGOHWSQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(=O)N3CCC(CC3)C4=NN=C(N4C)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-1-(4-methyl-5-{1-[(2-methyl-1H-indol-3-yl)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine

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